![molecular formula C7H11NO B065802 (1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE CAS No. 162184-60-3](/img/structure/B65802.png)
(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5s)-1-Azabicyclo[321]octan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-1-Azabicyclo[3.2.1]octan-6-one typically involves the treatment of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent . The reaction conditions often include the presence of a base like calcium oxide or calcium hydroxide and solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for (5s)-1-Azabicyclo[3.2.1]octan-6-one are designed to be efficient and scalable. These methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
(5s)-1-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amino alcohols .
科学研究应用
(5s)-1-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of (5s)-1-Azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: This compound has a similar bicyclic structure but includes a bromine atom, which imparts different chemical properties.
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Another similar compound with an oxygen atom in the ring system, leading to different reactivity and applications.
Uniqueness
(5s)-1-Azabicyclo[32Its unique properties make it valuable in various fields of research and industry .
属性
CAS 编号 |
162184-60-3 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
(5S)-1-azabicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 |
InChI 键 |
WFYPDOYHAZFTIR-LURJTMIESA-N |
SMILES |
C1CC2CN(C1)CC2=O |
手性 SMILES |
C1C[C@H]2CN(C1)CC2=O |
规范 SMILES |
C1CC2CN(C1)CC2=O |
同义词 |
1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


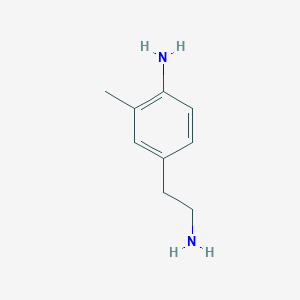

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
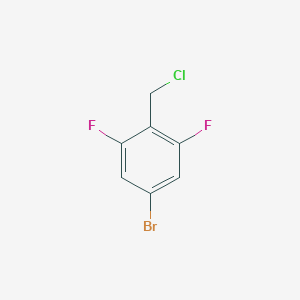
![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)

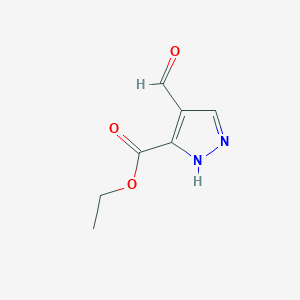
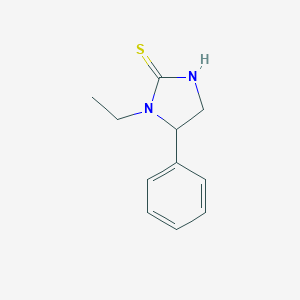
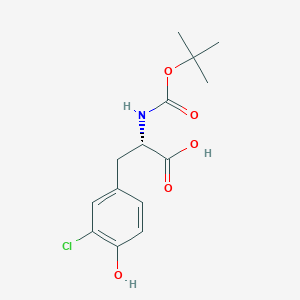
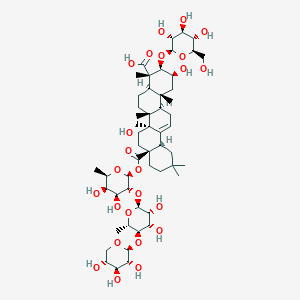

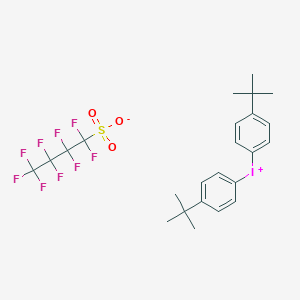
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
